(R)-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine is a complex organic compound that features an indole moiety, a difluoropropanamine group, and a tert-butyldiphenylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the indole moiety, the introduction of the difluoropropanamine group, and the protection of hydroxyl groups with tert-butyldiphenylsilyl ether. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.
Reduction: The difluoropropanamine group can be reduced to form different amine derivatives.
Substitution: The tert-butyldiphenylsilyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various indole derivatives, while reduction of the difluoropropanamine group can produce different amine compounds.
Wissenschaftliche Forschungsanwendungen
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the difluoropropanamine group can modulate biological activity through its interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine: Unique due to its combination of indole, difluoropropanamine, and tert-butyldiphenylsilyl ether groups.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-hydroxy-2,2-difluoropropan-1-amine: Lacks the tert-butyldiphenylsilyl ether group, resulting in different chemical properties.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((trimethylsilyl)oxy)-2,2-difluoropropan-1-amine: Contains a trimethylsilyl ether group instead of tert-butyldiphenylsilyl ether, leading to different reactivity and stability.
Uniqueness
The uniqueness of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C30H36F2N2OSi |
---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]propan-1-amine |
InChI |
InChI=1S/C30H36F2N2OSi/c1-23(19-24-20-33-28-18-12-11-17-27(24)28)34-21-30(31,32)22-35-36(29(2,3)4,25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-18,20,23,33-34H,19,21-22H2,1-4H3/t23-/m1/s1 |
InChI-Schlüssel |
RIRYABDHMMAVEG-HSZRJFAPSA-N |
Isomerische SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
Kanonische SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.